Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3-AA) Advantage
The 5-methyl substituent increases the predicted lipophilicity of the compound compared to the parent scaffold. This difference in cLogP directly impacts predicted membrane permeability, solubility, and metabolic stability, critical parameters in early drug discovery [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 2,3-dihydrobenzofuran-3-amine (XLogP3-AA: 0.6) |
| Quantified Difference | A +0.3 log unit increase, representing a ~2-fold higher predicted partition coefficient. |
| Conditions | Computational prediction using PubChem's XLogP3 3.0 algorithm. |
Why This Matters
This differentiation matters because a specific logP window is often required for a compound to be a viable lead; an increase of 0.3 units can be the difference between a compound being ruled in or out for CNS penetration or oral absorption.
- [1] PubChem. (2024). Computed Property XLogP3-AA for (3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine (CID 28419131) and 2,3-dihydrobenzofuran-3-amine (CID 15002273). National Library of Medicine. View Source
